N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Beschreibung
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzothiazole-1,1,3-trioxo moiety linked to a substituted phenyl group via an acetamide bridge. The 4-chloro-2-fluorophenyl substituent introduces halogen atoms at positions 2 and 4, contributing to its electronic and steric profile.
The benzothiazole-1,1,3-trioxo (or 1,2-benzothiazol-2-yl-1,1,3-trioxide) core is a key pharmacophore, known for its electron-withdrawing properties and ability to engage in hydrogen bonding and π-π stacking interactions . The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and may influence metabolic stability and target binding compared to other analogs .
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULWJCGLRUHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Acetamide Group: The benzothiazole core can be reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Substitution Reaction: The final step involves the substitution of the hydrogen atom on the benzothiazole ring with the 4-chloro-2-fluorophenyl group using a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide scaffold but differ in substituents on the phenyl ring or benzothiazole moiety:
Key Observations:
- Electron-withdrawing vs. The hydroxyl group in the 4-hydroxyphenyl analog (332.33 g/mol) introduces polarity, reducing lipophilicity but enabling hydrogen bonding in crystal packing .
- Halogenation: The chloro-fluoro substituents in the target compound likely improve metabolic stability and membrane permeability relative to non-halogenated analogs, as seen in similar pharmaceuticals .
- Steric effects : The 2,4-dimethylphenyl sulfamoyl analog (499.56 g/mol) demonstrates how bulky substituents can hinder molecular packing or target accessibility .
Physicochemical and Crystallographic Properties
- Crystal packing: The 4-hydroxyphenyl analog forms π-stacking interactions (3.93 Å spacing) between benzothiazole and phenol rings, stabilizing its lattice . In contrast, the dichlorophenyl-thiazol analog () exhibits a 61.8° dihedral angle between aromatic rings, altering molecular conformation and intermolecular interactions .
- Hydrogen bonding : The hydroxyl analog’s crystal structure includes N—H⋯O and O—H⋯O bonds, while the target compound’s chloro-fluoro substituents may favor weaker C—H⋯O interactions .
Biologische Aktivität
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer, antibacterial, antifungal, and anthelmintic properties.
Chemical Structure and Properties
The molecular formula of N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is , with a molecular weight of approximately 362.4 g/mol. The compound features a benzothiazole moiety known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Research indicates that compounds with benzothiazole structures exhibit notable anticancer properties. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can inhibit the proliferation of various cancer cell lines. For example:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Case Studies : In one study involving breast cancer cell lines, treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure.
Antibacterial Activity
The antibacterial activity of this compound has also been explored extensively. Its effectiveness against several bacterial strains was tested using the disk diffusion method.
- Results : The compound displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL for various bacterial strains.
Antifungal Activity
Preliminary studies suggest that N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide possesses antifungal properties as well.
- Tested Fungi : The compound was tested against Candida albicans and Aspergillus niger.
- Findings : It showed effective antifungal activity with an MIC of 15 µg/mL against C. albicans.
Anthelmintic Activity
The potential anthelmintic effects of the compound have been investigated in animal models.
- Study Design : In vivo studies were conducted on infected rodents.
- Outcomes : The compound demonstrated significant reduction in worm burden compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
